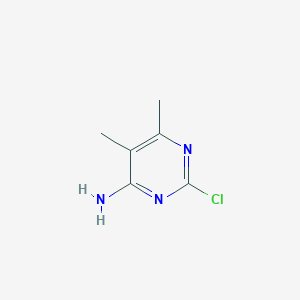
2-Chloro-5,6-dimethylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,6-dimethylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H8ClN3 It is a derivative of pyrimidine, characterized by the presence of chlorine and methyl groups at specific positions on the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dimethylpyrimidin-4-amine typically involves the chlorination of 5,6-dimethylpyrimidin-4-amine. One common method includes the reaction of 5,6-dimethylpyrimidin-4-amine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
2-Chloro-5,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological pathways in plants and fungi.
作用機序
The mechanism of action of 2-Chloro-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyrimidine ring can influence the compound’s binding affinity and specificity. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the structure of the interacting molecules.
類似化合物との比較
Similar Compounds
- 4-Amino-5-chloro-2,6-dimethylpyrimidine
- 2-Amino-4-chloro-5,6-dimethylpyrimidine
- 2-Chloro-6-methylpyrimidine
Uniqueness
2-Chloro-5,6-dimethylpyrimidin-4-amine is unique due to the specific positioning of the chlorine and methyl groups on the pyrimidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the chlorine atom at the 2-position can enhance its nucleophilicity, making it more reactive in substitution reactions. Additionally, the methyl groups at the 5 and 6 positions can influence the compound’s steric and electronic properties, affecting its interaction with biological targets.
特性
分子式 |
C6H8ClN3 |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
2-chloro-5,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8ClN3/c1-3-4(2)9-6(7)10-5(3)8/h1-2H3,(H2,8,9,10) |
InChIキー |
BMOMSRIYLMTRML-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N=C1N)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


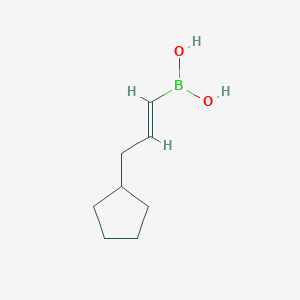
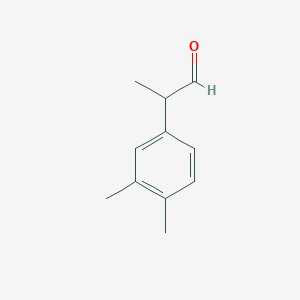
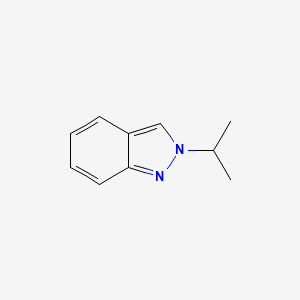
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
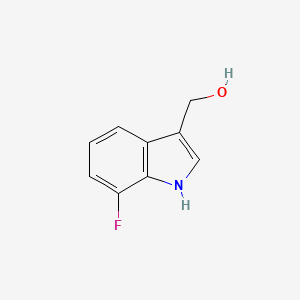
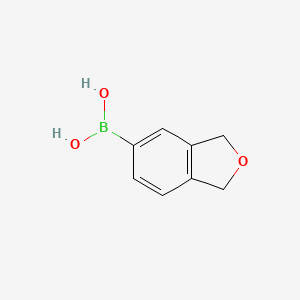

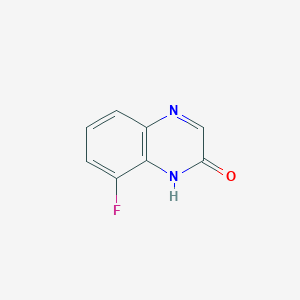

![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)

![3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15072082.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)
